1-((Chloromethyl)sulfonyl)azetidine

Description

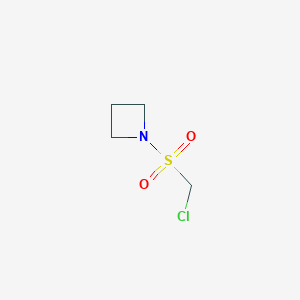

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8ClNO2S |

|---|---|

Molecular Weight |

169.63 g/mol |

IUPAC Name |

1-(chloromethylsulfonyl)azetidine |

InChI |

InChI=1S/C4H8ClNO2S/c5-4-9(7,8)6-2-1-3-6/h1-4H2 |

InChI Key |

FHNIQBKCHCPHQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl Sulfonyl Azetidine and Analogs

Strategic Approaches to Azetidine (B1206935) Ring Construction

Key strategies for forming the azetidine nucleus include building the ring from acyclic precursors through cyclization, forming it via cycloaddition, or rearranging a larger ring into the four-membered system. Recent advancements have focused on improving the efficiency, selectivity, and substrate scope of these methods. rsc.org

Cycloaddition reactions represent a highly convergent and atom-economical approach to the azetidine core, constructing two new bonds in a single step.

The Staudinger synthesis is a classic chemical reaction involving the [2+2] cycloaddition of a ketene (B1206846) with an imine to produce a β-lactam (an azetidin-2-one). wikipedia.org This reaction is a cornerstone in the synthesis of the β-lactam antibiotic family and serves as a primary route to the azetidin-2-one (B1220530) core, which can be subsequently reduced to the corresponding azetidine. acs.org The process is not a concerted reaction but proceeds through a zwitterionic intermediate. The stereochemical outcome is often dependent on the specific reactants and conditions used.

The general utility of this reaction has been expanded through the development of catalytic, asymmetric variants, which allow for the enantioselective synthesis of β-lactams. acs.org For instance, planar-chiral nucleophiles derived from 4-(pyrrolidino)pyridine have been shown to be effective catalysts, enabling the coupling of various ketenes and imines with high stereoselection. acs.org The versatility of the Staudinger cycloaddition makes it a powerful tool for creating a diverse range of substituted β-lactams, which are valuable precursors for N-sulfonyl azetidines and other complex molecules. rsc.orgnih.gov

Table 1: Examples of Staudinger Ketene-Imine Cycloadditions for β-Lactam Synthesis

| Ketene Precursor | Imine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetyl chloride | N-Benzylidene-aniline | Triethylamine, CH₂Cl₂ | 1,3,4-Triphenylazetidin-2-one | High | wikipedia.org |

| Methoxyacetyl chloride | N-(p-Anisylidene)-p-anisidine | Triethylamine, CH₂Cl₂ | cis-3-Methoxy-1,4-di(p-anisyl)azetidin-2-one | 70% | acs.org |

| (o-Allyloxyphenoxy)acetic acid | Bis-o-allyloxyarylideneamine | TsCl, Et₃N | cis-cis-Bis-o-allyloxyphenoxyazetidinone | Good | nih.gov |

This table presents generalized findings from the literature; specific yields can vary.

The photochemical [2+2] cycloaddition between an excited-state imine and a ground-state alkene, known as the aza Paternò–Büchi reaction, is one of the most direct and efficient methods for synthesizing the azetidine ring. rsc.org This approach rapidly assembles the four-membered heterocycle with high regio- and stereoselectivity. rsc.org However, the reaction has historically faced challenges, such as the competing and rapid E/Z isomerization of excited imines, which can quench the desired cycloaddition pathway. rsc.org

To overcome these limitations, recent developments have focused on using visible-light photocatalysis, which allows the reaction to proceed under milder conditions. digitellinc.comspringernature.com These methods often employ cyclic oximes or 2-isoxazoline carboxylates as imine precursors, which can be activated via a triplet energy transfer mechanism from a photocatalyst. digitellinc.comresearchgate.net This strategy has significantly expanded the scope of the aza Paternò–Büchi reaction to include intermolecular variants that were previously inaccessible, providing access to highly functionalized monocyclic azetidines. springernature.comresearchgate.net

Table 2: Photochemical [2+2] Cycloadditions for Azetidine Synthesis

| Imine Component | Alkene Component | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone sensitizer, UV light | Azetidine-fused product | 90% | rsc.org |

| 2-Isoxazoline-3-carboxylate | Various alkenes | Ir-based photocatalyst, visible light | Functionalized azetidines | Up to 99% | springernature.com |

| N-Arylsulfonylimines | Alkenes | UV light | Azetidine photocyloadducts | Variable | researchgate.net |

This table summarizes reported methodologies and representative yields.

An alternative and robust strategy for the synthesis of N-sulfonylazetidines involves the ring contraction of more readily available five-membered heterocycles. rsc.org A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This method provides direct access to α-carbonylated N-sulfonylazetidines, which are versatile building blocks for further chemical modification. acs.orgorganic-chemistry.org

The proposed mechanism begins with the nucleophilic addition of an alcohol, phenol, or aniline (B41778) to the activated amide carbonyl of the N-sulfonylpyrrolidinone. rsc.org This is followed by a cleavage of the N–C(O) bond to form an intermediate that undergoes an intramolecular S_N2 cyclization, displacing the bromide and resulting in the contraction of the five-membered ring to the four-membered azetidine. rsc.orgacs.org This process is often promoted by a base such as potassium carbonate and has been shown to be highly versatile. acs.org

Table 3: Synthesis of N-Sulfonylazetidines via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| N-Sulfonylpyrrolidinone | Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Tosyl-α-bromopyrrolidinone | Methanol | K₂CO₃ | MeCN/MeOH | N-Tosylazetidine-2-carboxylate methyl ester | 85% | acs.org |

| N-Tosyl-α-bromopyrrolidinone | Phenol | K₂CO₃ | MeCN/MeOH | N-Tosylazetidine-2-carboxylate phenyl ester | 82% | acs.org |

| N-Tosyl-α-bromopyrrolidinone | Aniline | K₂CO₃ | MeCN/MeOH | N-Tosylazetidine-2-carboxanilide | 76% | acs.org |

Data synthesized from findings reported by Blanc, Kern, et al. acs.orgorganic-chemistry.org

Intramolecular cyclization is a fundamental and widely used strategy for the formation of the azetidine ring. frontiersin.org These reactions typically involve the formation of a carbon-nitrogen bond within a single molecule that contains both a nucleophilic nitrogen atom and an electrophilic carbon atom.

The most common intramolecular approach to azetidines is the S_N2 reaction, where a nitrogen atom attacks a γ-carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). frontiersin.orgnih.gov This method is highly effective for synthesizing a wide array of substituted azetidines. The success of the cyclization depends on factors such as the nature of the nitrogen nucleophile (often a sulfonamide, which is sufficiently nucleophilic after deprotonation but not overly basic), the quality of the leaving group, and the conformational preference of the acyclic precursor. nih.govnih.gov

Another powerful variant of this strategy is the intramolecular aminolysis of epoxides. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines or sulfonamides provides a regioselective route to 3-hydroxyazetidines. frontiersin.orgnih.gov This method is valuable as it introduces a hydroxyl group, which can be used for subsequent functionalization. frontiersin.org

Table 4: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Substrate | Reagents/Catalyst | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| γ-Chloro-(trifluoromethyl)amine | Base | Intramolecular S_N2 | 2-(Trifluoromethyl)azetidine | Good | nih.gov |

| cis-3,4-Epoxy sulfonamide | La(OTf)₃ | Intramolecular epoxide aminolysis | 3-Hydroxy-N-sulfonylazetidine | High | frontiersin.orgnih.gov |

| Picolinamide-protected γ-aminoalkane | Pd(OAc)₂, oxidant | C(sp³)–H Amination | N-Picolinamide-azetidine | Good | rsc.org |

This table provides an overview of various intramolecular cyclization strategies.

Intramolecular Cyclization Protocols

Transition Metal-Catalyzed C-N Bond Formations

Transition metal catalysis provides powerful tools for the construction of C-N bonds, including the formation of the N-sulfonyl bond in azetidine derivatives. Copper and palladium catalysts have been prominently featured in these transformations.

One notable approach involves a copper-catalyzed multicomponent reaction to generate highly functionalized azetidine derivatives. For instance, the reaction of terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by copper(I) iodide (CuI) under mild, base-free conditions, affords 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.orgnih.gov This reaction is believed to proceed through a [2+2] cycloaddition mechanism, where a copper acetylide intermediate reacts with the sulfonyl azide (B81097) to form a ketenimine, which then undergoes cycloaddition with the carbodiimide. organic-chemistry.org

Table 1: Copper-Catalyzed Synthesis of 2-(Sulfonylimino)-4-(alkylimino)azetidines organic-chemistry.orgnih.gov

| Entry | Sulfonyl Azide | Alkyne | Carbodiimide | Product | Yield (%) |

| 1 | TsN₃ | PhC≡CH | (c-Hex)N=C=N(c-Hex) | 2-(Tosylimino)-4-(cyclohexylimino)-1-cyclohexyl-3-phenylazetidine | 94 |

| 2 | 4-NO₂C₆H₄SO₂N₃ | PhC≡CH | (i-Pr)N=C=N(i-Pr) | 2-((4-Nitrophenyl)sulfonylimino)-4-(isopropylimino)-1-isopropyl-3-phenylazetidine | 92 |

| 3 | TsN₃ | n-BuC≡CH | (c-Hex)N=C=N(c-Hex) | 2-(Tosylimino)-4-(cyclohexylimino)-1-cyclohexyl-3-butylazetidine | 85 |

Palladium catalysis has also been explored for the N-arylation of azetidines, a reaction that could potentially be adapted for N-sulfonylation. Studies have demonstrated the viability of palladium-catalyzed cross-coupling reactions between aryl bromides and azetidine itself, leading to a range of N-arylazetidines without ring cleavage. researchgate.net While direct palladium-catalyzed N-sulfonylation of azetidine is less documented, the principles of these C-N coupling reactions provide a foundation for future development in this area.

Strain-Release Functionalization of Small-Ring Precursors

The inherent ring strain in small, three- and four-membered rings provides a thermodynamic driving force for ring-opening and ring-expansion reactions, enabling the synthesis of more complex heterocyclic systems like N-sulfonylated azetidines.

Aziridine (B145994) Ring Expansion Routes

The ring expansion of aziridines, three-membered nitrogen heterocycles, offers a direct pathway to four-membered azetidines. This transformation can be promoted by various reagents and catalysts. A general and efficient method for the synthesis of 1-arenesulfonylazetidines involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This ylide-mediated ring expansion provides a straightforward route to the azetidine core.

Reviews on the synthetic applications of aziridines highlight their utility as building blocks for a variety of heterocycles, including azetidines, through ring-opening and subsequent cyclization or cycloaddition reactions. researchgate.net These transformations underscore the versatility of aziridines as precursors to more complex nitrogen-containing scaffolds.

Azabicyclo[1.1.0]butane (ABB) Transformations

Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as valuable precursors for functionalized azetidines through strain-release reactions. The cleavage of the central C-N bond allows for the introduction of substituents at the 1- and 3-positions of the azetidine ring.

A significant development in this area is the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with sulfenyl and sulfinyl chlorides. These reactions lead to the formation of the corresponding sulfenamides and sulfinamides, respectively, which incorporate the azetidine ring structure. uzh.ch The proposed mechanism involves an initial electrophilic attack at the nitrogen atom, followed by cleavage of the N(1)-C(3) bond to form a carbocationic intermediate that is subsequently trapped. uzh.ch

Table 2: Reaction of 3-Phenyl-1-azabicyclo[1.1.0]butane with Sulfenyl and Sulfinyl Chlorides uzh.ch

| Entry | Electrophile | Product | Yield (%) |

| 1 | PhSCl | 1-(Phenylthio)-3-chloro-3-phenylazetidine | - |

| 2 | MeSCl | 1-(Methylthio)-3-chloro-3-phenylazetidine | - |

| 3 | PhS(O)Cl | 1-(Phenylsulfinyl)-3-chloro-3-phenylazetidine | 75 |

| 4 | MeS(O)Cl | 1-(Methylsulfinyl)-3-chloro-3-phenylazetidine | 68 |

Furthermore, azabicyclo[1.1.0]butyl carbinols, which are readily accessible from ABB, can undergo divergent strain-release reactions upon N-activation. For instance, treatment with tosyl chloride (TsCl) leads to the formation of a sulfonamide-substituted azetidine. nih.gov

Selective Sulfonylation Procedures for Azetidine Nitrogen

The direct introduction of a sulfonyl group onto the azetidine nitrogen is a crucial step in the synthesis of the target compounds. This can be achieved through direct sulfonylation of azetidine precursors or via the use of activated sulfonylating agents.

Direct Sulfonylation of Azetidine Precursors

The direct sulfonylation of azetidine or its derivatives with a sulfonyl chloride, such as chloromethanesulfonyl chloride, represents the most straightforward approach to 1-((chloromethyl)sulfonyl)azetidine. This nucleophilic substitution reaction involves the attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the generated acid. While specific literature on the reaction of azetidine with chloromethanesulfonyl chloride is not abundant, the general principles of sulfonamide formation from amines and sulfonyl chlorides are well-established. For example, the synthesis of various N-substituted azetidines often involves the use of sulfonyl chlorides like o-nitrobenzenesulfonyl chloride to protect and activate the nitrogen atom for subsequent reactions. nih.gov

Generation and Utilization of Azetidine Sulfonyl Fluorides (ASFs)

Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile reagents for the synthesis of diverse azetidine derivatives. nih.gov These compounds can be prepared and subsequently reacted with a variety of nucleophiles. The use of sulfonyl fluorides offers advantages over sulfonyl chlorides, including increased stability and tunable reactivity. nih.gov

The synthesis of ASFs and their subsequent defluorosulfonylation (deFS) reactions provide a powerful platform for accessing novel azetidine-containing molecules. For example, reacting a protected azetidine sulfonyl fluoride (B91410) with a nucleophile like morpholine (B109124) can proceed smoothly to yield the corresponding 3-substituted azetidine. nih.gov This methodology offers an attractive alternative to other synthetic routes and allows for the late-stage functionalization of complex molecules.

Synthetic Approaches to this compound and its Analogs

The synthesis of this compound, a unique heterocyclic compound, involves a series of strategic chemical transformations. The construction of the core azetidine ring, coupled with the introduction of the reactive chloromethylsulfonyl moiety, requires careful consideration of synthetic methodologies, including multi-step sequences and specialized chemical pathways. Furthermore, achieving stereochemical control, particularly in the synthesis of enantiomerically pure scaffolds, is a critical aspect of developing these compounds for various applications.

Reactivity and Transformational Chemistry of 1 Chloromethyl Sulfonyl Azetidine

Reactivity Governed by Azetidine (B1206935) Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five-membered counterpart, pyrrolidine. rsc.orgresearchgate.net This strain is a primary driver for its chemical transformations, particularly those involving the cleavage of the ring's C-N or C-C bonds. rsc.orgrsc.org The presence of a sulfonyl group attached to the nitrogen atom further activates the ring, enhancing its susceptibility to nucleophilic attack. rsc.org

Ring-Opening Reactions with Nucleophiles

The activation of the azetidine ring by the electron-withdrawing sulfonyl group facilitates nucleophilic attack at the ring's carbon atoms. rsc.org Generally, azetidines require activation, often through quaternization of the nitrogen or by installing an electron-withdrawing group on the nitrogen, to undergo ring-opening reactions with nucleophiles. magtech.com.cn In the case of N-sulfonylated azetidines, the sulfonyl group provides this necessary activation.

Nucleophilic ring-opening reactions of azetidines can proceed via an S_N2 mechanism, leading to the formation of functionalized linear amines. nih.gov The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn For unsymmetrically substituted azetidines, nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn Strong or sterically bulky nucleophiles, however, may favor attack at the less substituted carbon atom. magtech.com.cn In a study on the ring-opening of azetidiniums, it was found that various substitution patterns at C2, C3, and C4 led to stereoselective and regioselective formation of linear amines. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| Activating Group | Nucleophile | Product Type | Reference |

| Sulfonyl | Arenes/Heteroarenes | 2,2-Diarylethylamines | acs.org |

| Sulfonyl | Alcohols, Phenols, Anilines | α-Carbonylated N-sulfonylazetidines | nih.gov |

| tert-Butylsulfonyl | Base-induced intramolecular | 2-(Hydroxymethyl)azetidines and Pyrrolidin-3-ols | nih.gov |

Rearrangement and Ring Expansion Pathways

The strain within the azetidine ring can also be relieved through rearrangement and ring expansion reactions. While the expansion of azetidines to pyrrolidines is a known transformation, the reverse, a ring contraction of pyrrolidines to azetidines, has also been explored. acs.org For instance, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to form α-carbonylated N-sulfonylazetidines. nih.govacs.org This process involves the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular S_N2 reaction where the resulting amide anion displaces the α-bromide to form the azetidine ring. acs.org

Intramolecular nucleophilic ring-opening reactions of azetidines are governed by the size of the ring being formed in the transition state, with three, five, six, and seven-membered ring formations being favorable. magtech.com.cn

Chemical Transformations at the Sulfonyl Group

The sulfonyl group itself is a key functional moiety, influencing the molecule's electronic properties and providing a site for further chemical reactions.

Nucleophilic Displacement of Sulfonyl Group

While the sulfonyl group is generally considered a stable functional group, under certain conditions, it can be displaced. For instance, some sulfonyl groups, such as p-methoxybenzenesulfonyl or nosyl, are more readily cleaved than a tosyl group. acs.org The development of azetidine sulfonyl fluorides (ASFs) has introduced novel reactivity pathways. nih.govacs.org These compounds can undergo a defluorosulfonylation (deFS) reaction with a broad range of nucleophiles under mild thermal conditions, leading to the formation of various azetidine derivatives. nih.govacs.org This transformation proceeds through a carbocationic intermediate. Alternatively, under anionic conditions, ASFs can participate in Sulfur-Fluoride Exchange (SuFEx) reactions. nih.gov

Modulations of Electron Density by the Sulfonyl Moiety

The sulfonyl group is strongly electron-withdrawing, a property that significantly impacts the electron density throughout the 1-((chloromethyl)sulfonyl)azetidine molecule. This electron-withdrawing nature activates the aziridine (B145994) ring for anionic ring-opening polymerization by stabilizing the resulting azaanion through delocalization. rsc.org This effect is crucial for enabling nucleophilic attack on the azetidine ring carbons. rsc.org The strength of the electron-withdrawing effect of the sulfonyl group can influence the rate of polymerization in related systems, with stronger electron-withdrawing groups leading to faster reactions. rsc.org

Synthetic Utility of the Chloromethyl Substituent

The chloromethyl group attached to the sulfonyl moiety is a versatile synthetic handle. Chloromethyl sulfones are valuable intermediates in organic synthesis and have been used in the preparation of alkenes, aziridines, and epoxides. tandfonline.com They are particularly useful in vicarious nucleophilic substitution (VNS) reactions with nitroarenes. lookchem.com

The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. A one-pot procedure for the synthesis of chloromethyl sulfones from sulfonyl chlorides has been described, highlighting their accessibility as synthetic intermediates. tandfonline.comlookchem.com This process involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated with bromochloromethane. lookchem.com

Nucleophilic Substitution Reactions on the Chloromethyl Group

The chloromethyl group attached to the sulfonyl function is an electrophilic center, susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles in what is expected to be a standard SN2 reaction. The strong electron-withdrawing nature of the sulfonyl group is anticipated to activate the C-Cl bond towards nucleophilic substitution.

Common nucleophiles that could be employed in reactions with this compound include amines, thiols, azides, and cyanides. For instance, reaction with a primary or secondary amine would be expected to yield the corresponding aminomethylsulfonyl azetidine derivative.

Table 1: Postulated Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Expected Product | Reaction Conditions (Hypothetical) |

| Aniline (B41778) | 1-(((Phenylamino)methyl)sulfonyl)azetidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| Sodium Azide (B81097) (NaN₃) | 1-((Azidomethyl)sulfonyl)azetidine | Solvent (e.g., DMF), Room Temperature |

| Sodium Thiophenoxide (PhSNa) | 1-((Phenylthiomethyl)sulfonyl)azetidine | Solvent (e.g., THF), Room Temperature |

| Potassium Cyanide (KCN) | 1-((Cyanomethyl)sulfonyl)azetidine | Solvent (e.g., DMSO), Heat |

It is important to note that while these reactions are chemically plausible, specific experimental data for this compound is not available in the current body of scientific literature. The proposed conditions are based on general procedures for similar nucleophilic substitutions on chloromethyl sulfones.

Radical-Mediated Functionalizations of the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group can also undergo homolytic cleavage to generate a radical species. This opens up possibilities for radical-mediated functionalization reactions. Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, a transition metal catalyst could initiate the formation of a sulfonyl-stabilized radical, which could then add to unsaturated systems like alkenes or alkynes.

For example, a copper- or iron-catalyzed ATRA reaction with an alkene could lead to the formation of a new carbon-carbon bond, extending the carbon chain from the methyl group.

Table 2: Hypothetical Radical-Mediated Reactions of this compound

| Reactant | Catalyst (Hypothetical) | Expected Product |

| Styrene | Cu(I) complex | 1-((3-Chloro-1-phenylpropyl)sulfonyl)azetidine |

| Acrylonitrile | Fe(II) complex | 3-(Azetidin-1-ylsulfonylmethyl)pentanedinitrile |

These proposed radical reactions are based on established methodologies for the functionalization of other α-halo sulfonyl compounds. The specific application to this compound remains a subject for future investigation.

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. While no MCRs or cascade reactions specifically utilizing this compound as a substrate have been reported, its structure suggests potential for such applications.

One can envision a scenario where this compound participates in a sequential reaction involving both the chloromethyl group and the azetidine ring. For instance, an initial nucleophilic substitution on the chloromethyl group could be followed by a ring-opening or ring-transformation reaction of the azetidine moiety, triggered by a suitable reagent or catalyst.

The development of such reactions would be a novel and efficient way to synthesize complex, functionalized nitrogen-containing heterocycles. However, this remains a theoretical proposition pending experimental validation.

Mechanistic Elucidation and Computational Investigations of 1 Chloromethyl Sulfonyl Azetidine Chemistry

Reaction Mechanism Studies

The reactivity of 1-((chloromethyl)sulfonyl)azetidine is largely dictated by the interplay between the strained four-membered ring and the electron-withdrawing nature of the N-sulfonyl group. Ring-opening reactions are a characteristic feature of azetidines, driven by the release of ring strain. rsc.org The N-sulfonyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The direct observation and characterization of transient intermediates in the reactions of this compound are crucial for a comprehensive understanding of its reaction pathways. Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable in this regard. thermofisher.com While mass spectrometry can identify the elemental composition of intermediates, it does not provide direct structural information. nih.gov

In a hypothetical reaction, such as a nucleophilic ring-opening, in-situ spectroscopic monitoring could reveal the formation of key intermediates. For instance, FT-IR spectroscopy could detect changes in the vibrational frequencies of the sulfonyl group and the azetidine (B1206935) ring upon coordination of a reactant or the formation of a transient species. The characteristic stretching frequencies of the S=O bonds in the sulfonyl group would be sensitive to changes in the electronic environment of the nitrogen atom.

NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information about any intermediates that are sufficiently long-lived. chemicalbook.com For example, in a ring-opening reaction, the disappearance of signals corresponding to the azetidine ring protons and the appearance of new signals corresponding to the opened-chain product could be monitored over time. The chemical shifts of the protons on the chloromethyl group would also be a sensitive probe of the electronic changes occurring at the nitrogen center during a reaction.

Illustrative Spectroscopic Data for N-Sulfonylazetidines:

| Spectroscopic Technique | Key Functional Group | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Azetidine ring protons (α to N) | δ 3.5-4.5 ppm |

| ¹H NMR | Azetidine ring protons (β to N) | δ 2.0-3.0 ppm |

| ¹³C NMR | Azetidine ring carbons (α to N) | δ 45-60 ppm |

| IR | S=O stretch (sulfonyl) | 1350-1300 cm⁻¹ (asymmetric), 1160-1120 cm⁻¹ (symmetric) |

This table presents typical spectroscopic data ranges for N-sulfonylazetidines based on general chemical principles and data for related compounds. Actual values for this compound would require experimental determination.

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain experimentally. Density Functional Theory (DFT) has emerged as a robust method for studying the geometries, energies, and electronic structures of molecules and transition states. nih.gov For this compound, DFT calculations can be employed to model potential reaction pathways, such as nucleophilic substitution at the chloromethyl group or ring-opening of the azetidine.

Transition state analysis, a key component of computational reaction mechanism studies, allows for the determination of the energy barriers (activation energies) associated with different reaction steps. arxiv.org By locating the transition state structures and calculating their energies, the feasibility of a proposed mechanism can be assessed. For instance, in a hypothetical nucleophilic ring-opening of this compound, DFT calculations could be used to compare the energy profiles for attack at the C2 versus the C4 position of the azetidine ring, thereby predicting the regioselectivity of the reaction.

Machine learning models trained on ab initio data are also becoming increasingly valuable for predicting reaction barriers and identifying transition states with significantly reduced computational cost compared to traditional DFT methods. arxiv.org

Illustrative Calculated Activation Energies for Azetidine Reactions:

| Reaction Type | Hypothetical Reactant | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Ring Opening | N-Tosylazetidine + Methanol | DFT (B3LYP/6-31G*) | 15-25 |

| SN2 at exocyclic carbon | This compound + Azide (B81097) | DFT (M06-2X/def2-TZVP) | 10-20 |

This table provides illustrative activation energy ranges for reactions of N-sulfonylated azetidines based on computational studies of similar systems. The values are intended to be representative and would require specific calculations for this compound.

Conformational Analysis of Azetidine Rings

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the energy barrier to ring inversion are influenced by the nature of the substituents on the nitrogen and carbon atoms of the ring.

Computational methods, particularly DFT and other high-level ab initio calculations, are well-suited to explore the conformational landscape of the azetidine ring in this compound. mdpi.com These methods can be used to calculate the potential energy surface of the ring as a function of the ring-puckering coordinate. This allows for the determination of the equilibrium puckered geometry, the planar transition state for ring inversion, and the energy barrier separating them.

Molecular dynamics simulations, based on forces derived from either quantum mechanical calculations or parameterized force fields, can provide insights into the dynamic behavior of the azetidine ring, including the frequencies and amplitudes of its vibrational modes.

Illustrative Conformational Energy Data for a Substituted Azetidine:

| Conformation | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Puckered (Equatorial Substituent) | ~25° | 0.0 |

| Puckered (Axial Substituent) | ~25° | 0.5 - 2.0 |

| Planar (Transition State) | 0° | 1.0 - 5.0 |

This table presents hypothetical relative energies for different conformations of a substituted azetidine, based on general principles of conformational analysis. The actual energy differences for this compound would depend on the specific interactions of the substituents.

The presence of the bulky and electron-withdrawing sulfonyl group on the nitrogen atom significantly influences the conformational preferences of the azetidine ring. The steric bulk of the sulfonyl group will favor a puckered conformation where the substituent can occupy a pseudo-equatorial position to minimize steric interactions with the ring protons.

The electronic effects of the sulfonyl group can also impact the ring's geometry. The strong electron-withdrawing nature of this group can affect the bond lengths and angles within the azetidine ring. Furthermore, the chloromethyl group attached to the sulfonyl moiety adds another layer of complexity. The rotational barrier around the N-S bond and the S-C bond will lead to multiple possible rotamers, each with a different energy. Computational modeling is essential to determine the lowest energy conformation of the entire molecule, considering both the ring pucker and the orientation of the N-sulfonyl and chloromethyl substituents.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-((Chloromethyl)sulfonyl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its constitution and stereochemistry.

One-Dimensional (¹H, ¹³C) NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments.

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring are expected to appear as complex multiplets due to spin-spin coupling. The two methylene (B1212753) groups adjacent to the nitrogen atom would likely resonate at a different chemical shift than the methylene group at the C3 position.

Chloromethyl Protons: A distinct singlet or a slightly broadened peak corresponding to the two protons of the chloromethyl group (Cl-CH₂-) would be expected. Its chemical shift would be influenced by the adjacent electron-withdrawing sulfonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

Azetidine Ring Carbons: Two distinct signals would be anticipated for the carbons of the azetidine ring: one for the two equivalent carbons bonded to the nitrogen and another for the carbon at the C3 position.

Chloromethyl Carbon: A signal for the carbon of the chloromethyl group would be present, with its chemical shift influenced by the attached chlorine and sulfur atoms.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton Type | Chemical Shift (ppm) |

| Azetidine CH₂ (α to N) | Multiplet |

| Azetidine CH₂ (β to N) | Multiplet |

| Chloromethyl CH₂ | Singlet |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be observed between the protons on the different methylene groups of the azetidine ring, confirming their coupling network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the azetidine and chloromethyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the conformation of the azetidine ring and the relative orientation of the (chloromethyl)sulfonyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| Sulfonyl group (S=O) | Strong absorptions in the regions of 1350-1300 and 1160-1120 |

| C-N stretch (azetidine) | Moderate absorption |

| C-H stretch (aliphatic) | Absorptions in the region of 3000-2850 |

| C-Cl stretch | Absorption in the fingerprint region |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the chloromethyl group, cleavage of the sulfonyl group, and fragmentation of the azetidine ring.

| Analysis Type | Expected Information |

| Molecular Weight | Determined from the molecular ion peak. |

| Isotopic Pattern | Confirms the presence of chlorine. |

| Fragmentation | Provides structural clues. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would unambiguously confirm the connectivity and provide detailed insight into the conformation of the azetidine ring and the orientation of the substituent.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation and purification of the target compound and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, GC could be a suitable technique for purity analysis, potentially coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A variety of stationary and mobile phases could be employed to develop an effective separation method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, which possesses polar functional groups, reversed-phase HPLC is a suitable method for its analysis. sigmaaldrich.com A typical HPLC system would consist of a pump, an injector, a column, a detector, and a data acquisition system.

Research Findings:

While specific HPLC analytical methods for this compound are not extensively documented in publicly available literature, a representative method can be proposed based on the analysis of structurally similar polar, small molecules containing sulfonyl and heterocyclic moieties. sigmaaldrich.comhplc.euchromatographyonline.comresearchgate.nethawachhplccolumn.com The separation would be based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

A C18 column is a common choice for reversed-phase chromatography, offering a good balance of hydrophobicity for retaining moderately polar compounds. sigmaaldrich.com The mobile phase would likely be a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is typically achieved using a UV detector, as the sulfonyl group may provide some UV absorbance, or more universally with a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. sigmaaldrich.com

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Mass Spectrometer |

| Expected Retention Time | ~7.5 min (highly dependent on exact conditions) |

Note: The above table presents a hypothetical, yet scientifically plausible, set of parameters for the HPLC analysis of this compound. Actual parameters would require experimental optimization.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. thermofisher.com Given that sulfonyl chlorides can be prone to degradation at high temperatures, careful consideration of the analytical conditions is necessary. core.ac.uk However, for a relatively small molecule like this compound, GC analysis, particularly when coupled with mass spectrometry (GC-MS), can provide valuable information on its purity and identity. omicsonline.orgcolostate.edu

Research Findings:

Direct GC analysis of sulfonyl chlorides can be challenging due to their thermal lability and reactivity. core.ac.uknih.gov In some cases, derivatization to more stable analogues, such as sulfonamides, is performed prior to GC analysis. core.ac.ukacs.org However, with modern capillary columns and optimized injection techniques, direct analysis of less complex sulfonyl chlorides is often feasible.

For the analysis of this compound, a low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase, would be appropriate. core.ac.ukrsc.org The use of a split/splitless injector allows for the introduction of a small, precise amount of the sample, minimizing the risk of column overload and thermal decomposition. libretexts.org The oven temperature program would be optimized to ensure adequate separation from any impurities or degradation products. A mass spectrometer is the preferred detector, as it provides both retention time data and mass spectral information, which is invaluable for structural confirmation. thermofisher.comomicsonline.orgnih.gov

Illustrative GC-MS Parameters:

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

Note: This table provides a representative set of GC-MS parameters for the analysis of this compound, based on general principles for similar compounds. Method development and validation would be required for quantitative analysis.

Advanced Synthetic Applications and Future Research Perspectives

1-((Chloromethyl)sulfonyl)azetidine as a Key Building Block in Complex Molecule Synthesis

The unique structural features of this compound, namely the reactive chloromethyl group appended to a sulfonyl-activated azetidine (B1206935) ring, render it a powerful tool for the construction of complex molecular architectures. The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the N-sulfonylazetidine moiety, while the chloromethyl group provides a convenient handle for a variety of chemical transformations.

Generation of Diverse Azetidine-Containing Scaffolds

The strategic application of this compound allows for the synthesis of a wide range of molecular scaffolds incorporating the azetidine motif. This is primarily achieved through nucleophilic substitution reactions at the chloromethyl position. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities and build upon the core azetidine structure.

For instance, the reaction of this compound with primary or secondary amines can lead to the formation of N-substituted aminomethylsulfonyl azetidines. These products can serve as intermediates for the synthesis of more complex molecules, including potential bioactive compounds. The general scheme for such a reaction is depicted below:

The ability to introduce a wide array of substituents through this approach is a testament to the versatility of this compound as a scaffold-generating reagent.

Precursor for Scaffold Diversification

Beyond its direct use in generating diverse scaffolds, this compound serves as a valuable precursor for further diversification. The initial product obtained from the nucleophilic substitution can be subjected to a variety of subsequent chemical transformations, allowing for the exploration of a vast chemical space.

One notable strategy involves the use of the sulfonyl group as a removable activating group. Under specific reductive conditions, the sulfonyl group can be cleaved, liberating the secondary amine of the azetidine ring. This newly revealed functional group can then be engaged in a plethora of reactions, such as acylation, alkylation, or arylation, leading to a second level of diversification.

| Diversification Strategy | Description | Potential Products |

| N-Desulfonylation | Cleavage of the sulfonyl group to reveal the parent azetidine nitrogen. | N-H azetidine derivatives |

| N-Functionalization | Subsequent reaction at the newly exposed nitrogen atom. | N-Acyl, N-alkyl, N-aryl azetidines |

| Side-Chain Modification | Further chemical manipulation of the substituent introduced via the chloromethyl group. | Complex azetidine-containing molecules |

This multi-stage diversification approach underscores the strategic importance of this compound in combinatorial chemistry and the generation of compound libraries for drug discovery and other applications.

Role in the Synthesis of Highly Functionalized Heterocycles

The utility of this compound extends to the synthesis of more complex heterocyclic systems. The reactive nature of the azetidine ring, particularly when activated by the sulfonyl group, can be exploited in ring-opening and ring-expansion reactions to construct larger, more elaborate heterocyclic frameworks.

For example, under certain conditions, the azetidine ring can undergo nucleophilic attack, leading to ring-opening and the formation of functionalized acyclic intermediates. These intermediates can then be cyclized in a subsequent step to form new heterocyclic rings. While specific examples directly employing this compound in such transformations are not yet widely reported in the literature, the known reactivity patterns of N-sulfonylazetidines suggest this as a promising avenue for future exploration.

Methodological Advancements and Catalytic Innovations for N-Sulfonylazetidines

The broader class of N-sulfonylazetidines, to which this compound belongs, has been the subject of significant methodological advancements. These innovations aim to improve the efficiency, selectivity, and scope of reactions involving this important class of compounds.

One notable development is the use of transition metal catalysis to effect novel transformations of N-sulfonylazetidines. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl and vinyl groups onto the azetidine ring, a transformation that would be difficult to achieve through traditional methods.

Furthermore, the development of new catalytic systems for the synthesis of N-sulfonylazetidines themselves has been an active area of research. A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones nih.gov. This approach allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine product nih.gov.

| Methodological Advancement | Description | Key Features |

| Transition Metal Catalysis | Use of catalysts (e.g., Palladium) to facilitate C-C and C-X bond formation. | Mild reaction conditions, broad substrate scope. |

| Ring Contraction Synthesis | Formation of N-sulfonylazetidines from larger ring precursors. | High efficiency, access to functionalized products. nih.gov |

| Photoredox Catalysis | Use of light and a photocatalyst to enable novel bond formations. | Access to unique reactivity pathways. |

These advancements not only expand the synthetic utility of known N-sulfonylazetidines but also pave the way for the development and application of new derivatives like this compound.

Future Directions in the Fundamental Chemistry of Chloromethylsulfonyl Azetidines

The full synthetic potential of this compound and related compounds is still being uncovered. Future research in this area is likely to focus on several key aspects:

Exploration of Novel Reactivity: A deeper understanding of the fundamental reactivity of the chloromethylsulfonyl azetidine system could lead to the discovery of entirely new transformations. This includes exploring its potential in cycloaddition reactions, rearrangements, and C-H functionalization reactions.

Asymmetric Synthesis: The development of stereoselective methods for the synthesis and functionalization of chiral chloromethylsulfonyl azetidines would be a significant advancement, enabling the preparation of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Application in Target-Oriented Synthesis: The unique properties of the azetidine ring make it an attractive motif for inclusion in biologically active molecules. Future work will likely see the application of this compound as a key building block in the total synthesis of complex natural products and the design of novel therapeutic agents. The azetidine moiety is increasingly recognized for its ability to improve the pharmacokinetic properties of drug candidates. nih.govlifechemicals.com

Development of Novel Catalytic Systems: The design of new catalysts specifically tailored for reactions involving chloromethylsulfonyl azetidines could unlock unprecedented reactivity and selectivity, further expanding the synthetic toolbox available to chemists.

Q & A

Q. What are the recommended synthetic routes for 1-((Chloromethyl)sulfonyl)azetidine in laboratory settings?

The compound can be synthesized via sulfonylation of azetidine using chloromethyl sulfonyl chloride under anhydrous conditions. A two-step approach may involve:

- Step 1 : Reacting azetidine with a sulfonyl chloride derivative (e.g., chloromethyl sulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization . Key considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride intermediate. Monitor reaction progress via TLC or LC-MS.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., azetidine ring protons at δ 3.5–4.5 ppm, sulfonyl group at δ ~130 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS) and compare with theoretical values.

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) . Cross-validate data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a tightly sealed container under inert gas (Ar) at –20°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the chloromethyl moiety for nucleophilic attack. This facilitates:

- SN2 Reactions : Substitution with amines, thiols, or alkoxides to form sulfonamide-linked derivatives.

- Mechanistic Insights : Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states. Computational modeling (DFT) further predicts regioselectivity . Example : React with piperidine in DMF at 60°C to yield 1-(piperidinylmethylsulfonyl)azetidine. Monitor by LC-MS and isolate via extraction .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound derivatives?

- Parameter Optimization : Systematically vary reaction conditions (temperature, solvent, catalyst). For example, highlights how pyridine absence/presence alters product distribution in similar systems .

- Analytical Rigor : Use quantitative NMR or HPLC to assess purity and yield accurately.

- Reproducibility Checks : Cross-validate methods with independent labs and share raw data for transparency .

Q. How can computational methods predict the stability of this compound under physiological conditions?

- Molecular Dynamics (MD) Simulations : Model interactions with water molecules to predict hydrolysis rates.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–Cl and S–N bonds.

- Database Comparisons : Cross-reference with NIST or PubChem data for analogous sulfonamides .

Q. What role does this compound play in designing bioactive molecules?

The compound serves as a versatile scaffold in drug discovery:

- Sulfonamide Pharmacophore : Enhances binding to metalloenzymes (e.g., carbonic anhydrase inhibitors).

- Ring Strain Utilization : The azetidine ring’s strain energy promotes selective reactivity in click chemistry or PROTAC synthesis.

- Case Study : demonstrates azetidine sulfonyl fluorides as precursors for defluorosulfonylation, enabling coupling with nucleophiles (e.g., amines, alcohols) under mild conditions .

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, MS) in supplementary materials for peer review .

- Ethical Citation : Cite primary sources (e.g., IUPAC guidelines) for nomenclature and synthetic protocols .

- Safety Compliance : Align handling practices with GHS standards (e.g., SDS documentation in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.